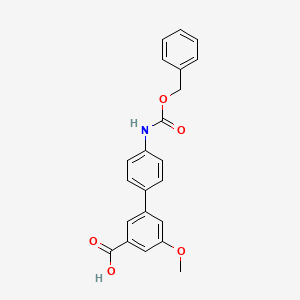
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid (Cbz-MBA) is a synthetic compound with applications in scientific research. It has a molecular weight of 285.3 g/mol and a melting point of 176-178°C. Cbz-MBA is a lipophilic compound that is soluble in organic solvents such as ethyl acetate, acetone, and methanol. It is used in a variety of scientific applications, including the synthesis of peptides, the study of enzyme kinetics, and the development of new drugs.
Applications De Recherche Scientifique
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is widely used in scientific research. It is used as a protecting group for amines in peptide synthesis, as a substrate for enzyme kinetics studies, and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs, as it can be easily modified to create a variety of compounds with different biological activities.
Mécanisme D'action
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is a lipophilic molecule that is able to cross cellular membranes and bind to various proteins and enzymes. It is able to interact with proteins and enzymes in a variety of ways, depending on its structure and the protein or enzyme it is interacting with. For example, 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% can act as an inhibitor of enzymes, or it can act as an activator of certain proteins.
Biochemical and Physiological Effects
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases. It has also been found to be an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable under a variety of conditions. Additionally, it can be easily modified to create a variety of compounds with different biological activities. However, it is important to note that 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is a lipophilic compound and can be toxic if ingested or absorbed through the skin. Therefore, it is important to take appropriate safety precautions when handling 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% in the laboratory.
Orientations Futures
The potential applications of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% in scientific research are numerous. Further research is needed to explore the effects of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% on a variety of proteins and enzymes, as well as its potential therapeutic applications. Additionally, research is needed to explore the potential of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% to be used as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, research is needed to explore the potential of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% to be used as a tool for studying cellular processes, such as signal transduction pathways.
Méthodes De Synthèse
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is synthesized by the reaction of 4-chlorobenzoyl chloride with 5-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate. The reaction is typically complete within 1-2 hours, and yields 95% 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%.
Propriétés
IUPAC Name |
3-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-20-12-17(11-18(13-20)21(24)25)16-7-9-19(10-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGNBPJGYQZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413428.png)











